![molecular formula C18H19NO3S B5569464 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

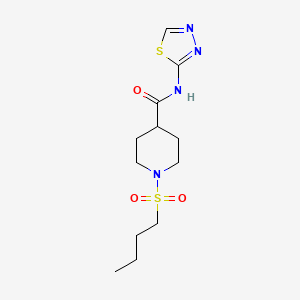

3-[4-(1,1-Dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It's known for its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related 1,2-benzisothiazole 1,1-dioxides often involves reactions with phosphorus pentoxide and amines or organolithium compounds. For instance, 3-Amino-1,2-benzisothiazole-1,1-dioxides are prepared by heating saccharin and hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of related compounds can be complex. For example, the crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a similar compound, indicates an orthorhombic space group and specific bond angles and lengths that contribute to its stability (Liang, 2009).

Chemical Reactions and Properties

Benzisothiazole derivatives show a range of chemical reactions, often involving nucleophilic attack leading to fission of the thiazole ring or reactions with various nucleophiles resulting in diverse products (Carrington, Clarke, & Scrowston, 1971).

Physical Properties Analysis

The physical properties of such compounds can vary depending on the substituents and structural configuration. Typically, these properties include melting points, boiling points, and solubility in various solvents.

Chemical Properties Analysis

Chemical properties of benzisothiazole 1,1-dioxides include reactivity with other chemical agents, stability under various conditions, and the ability to form complex compounds or undergo various chemical transformations (Davis et al., 1990).

科学的研究の応用

Catalysis and Organic Synthesis

Complexes derived from related organochalcogen ligands have been explored for their catalytic properties, including transfer hydrogenation and oxidation of alcohols. These studies demonstrate the utility of such compounds in facilitating chemical transformations, potentially offering insights into the catalytic applications of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide (Fariha Saleem et al., 2014; Fariha Saleem et al., 2013).

Ligand Chemistry and Metal Complex Formation

The synthesis of novel ligands and their metal complexes has been a focal point of research, demonstrating the potential for the development of new materials with unique chemical properties. Such studies provide a foundation for exploring the binding and coordination chemistry of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide with various metals, which could lead to applications in catalysis, molecular recognition, or materials science (O. El‐Gammal et al., 2021).

Sensor Development and Anion Detection

Research on the development of sensors based on related chemical structures highlights the potential for 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide to act as a molecular sensor or probe. Such compounds could be tailored to detect specific ions or molecules, providing valuable tools for analytical chemistry, environmental monitoring, or medical diagnostics (Asim A. Balakit et al., 2020).

特性

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-4-18(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)23(20,21)19-17/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOKKTSTVYXBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)